molecular formula C10H11NO B13467589 7-amino-3,4-dihydro-1H-naphthalen-2-one

7-amino-3,4-dihydro-1H-naphthalen-2-one

Cat. No.: B13467589
M. Wt: 161.20 g/mol
InChI Key: FHTVMTXPCSHMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3,4-dihydro-1H-naphthalen-2-one (CAS: Not explicitly provided; structurally related to β-tetralone derivatives) is a bicyclic aromatic compound belonging to the tetralone family. Its core structure consists of a naphthalene ring system with a ketone group at position 2 (β-tetralone configuration) and an amino substituent at position 7 (Figure 1, ). This compound has garnered attention in medicinal chemistry due to its role as a carbonic anhydrase (CA) inhibitor, particularly targeting tumor-associated isoforms such as hCA IX and XII. Unlike classical sulfonamide-based CA inhibitors (e.g., acetazolamide), it exhibits a unique mechanism of action by binding to the enzyme without hydrolyzing its lactam ring, a feature shared with coumarin derivatives but distinct in structural execution.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

7-amino-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H11NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6,11H2

InChI Key

FHTVMTXPCSHMQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1,2,3,4-tetrahydronaphthalen-2-one typically involves the reduction of 7-nitro-1,2,3,4-tetrahydronaphthalen-2-one. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amino compound.

Industrial Production Methods

In an industrial setting, the production of 7-amino-1,2,3,4-tetrahydronaphthalen-2-one may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and robust palladium catalysts to ensure efficient conversion of the nitro precursor to the amino product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

7-Amino-1,2,3,4-tetrahydronaphthalen-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may interact with neurotransmitter receptors, modulating their activity and affecting neurotransmission pathways.

Comparison with Similar Compounds

β-Tetralone Derivatives

  • 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one (CAS: 37827-68-2): Substitution of the amino group with a hydroxyl group reduces CA inhibitory potency. For example, hydroxylated derivatives lack significant activity against hCA IX/XII compared to the amino analog.

α-Tetralone Derivatives

  • 3-Methyltetral-1-one (CAS: Not provided): The ketone at position 1 (α-tetralone) and methyl substitution at position 3 shift pharmacological utility toward antiviral and antitumor applications rather than CA inhibition.

Quinolinone Derivatives

  • 7-Amino-3,4-dihydro-1H-quinolin-2-one: Replacement of the naphthalene ring with a quinoline scaffold introduces a nitrogen atom, enhancing selectivity for cytosolic hCA VII (KI = 480 nM) but reducing potency against transmembrane isoforms like hCA IX (KI = 510 nM).

Functional Analogs: Coumarins and Lactams

Coumarins

  • 4-Methyl-7-aminocoumarin: Coumarins act as prodrugs requiring hydrolysis for CA inhibition, unlike 7-amino-3,4-dihydro-1H-naphthalen-2-one, which binds directly. While coumarins show broad-spectrum inhibition, the tetralone derivative exhibits selectivity for tumor-associated isoforms (Table 1).

Sulfocoumarins and Thioxocoumarins

  • Sulfocoumarins :
    Sulfur substitution in coumarins enhances hCA IX/XII inhibition (KI < 100 nM) but introduces hydrolytic instability compared to the stable lactam ring of the target compound.

Q & A

Q. How can spectroscopic data distinguish this compound from its regioisomers?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to map through-space and through-bond correlations. For example, the amine proton’s coupling with C-7 (not C-8) in COSY spectra confirms regiochemistry. Compare with reference data for 6-amino or 8-amino isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.